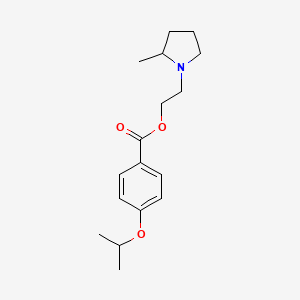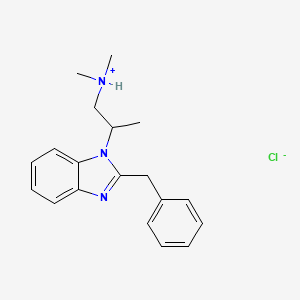![molecular formula C13H9ClN2S B13766342 2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine: is a heterocyclic compound that contains a thieno[2,3-b]pyridine core structure substituted with a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine typically involves the construction of the thieno[2,3-b]pyridine core followed by the introduction of the 4-chlorophenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-b]pyridine ring system. Subsequent substitution reactions introduce the 4-chlorophenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-b]pyridine core .
Applications De Recherche Scientifique
2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-phenyl)-pyridin-3-ylamine
- 4-Chloro-3-(pyridin-2-yl)aniline
- 4-Chloro-3-iodo-pyridin-2-ylamine
Uniqueness
2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine is unique due to its thieno[2,3-b]pyridine core structure, which imparts specific chemical and biological properties. This core structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H9ClN2S |
|---|---|
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C13H9ClN2S/c14-9-5-3-8(4-6-9)12-11(15)10-2-1-7-16-13(10)17-12/h1-7H,15H2 |
Clé InChI |
NIFJBZJANYLMPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)SC(=C2N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
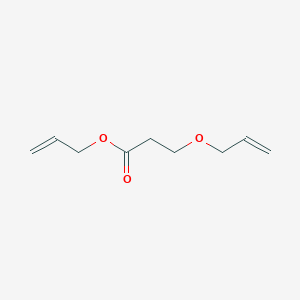


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)
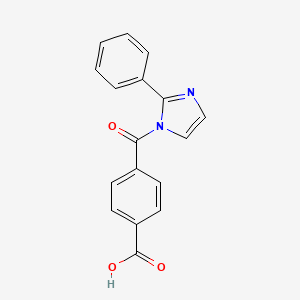
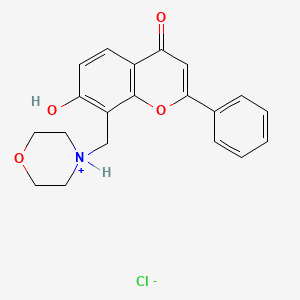
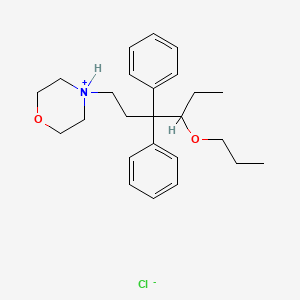

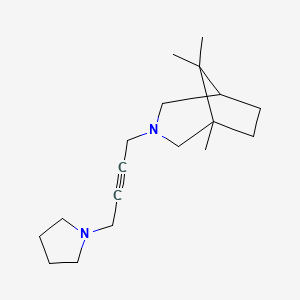
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
